molecular formula C18H16ClNO3S B2552755 7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-54-4

7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2552755
CAS RN: 303987-54-4
M. Wt: 361.84
InChI Key: ZQZXYEZMNURGHE-UHFFFAOYSA-N
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Description

The compound “7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one” is a benzothiazepin derivative. Benzothiazepines are a class of compounds that are known for their potential biological activities . The presence of a methoxyphenyl group and a chloro group may contribute to its properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazepin ring, possibly through a cyclization reaction. The methoxyphenyl group might be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazepin ring, a methoxyphenyl group, and a chloro group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group might be substituted with other groups under appropriate conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the benzothiazepin ring, the methoxyphenyl group, and the chloro group .

Scientific Research Applications

Sigma-Aldrich. “2-chloro-5-(4-methoxyphenyl)pyrimidine.” Link Osti.gov. “The synthesis of 7-chloro-5-pentadeuteriophenyl-1-methyl-1H-1,5-benzothiazepin-4(5H)-one.” (1990). Link Supporting information for “Discovery of 2-Chloro-N-{2-[1-(4-methoxyphenyl)imino]ethyl}phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide (BMS-806).” Journal of Medicinal Chemistry, 51(8), 2515–2523. Link

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve exploring its potential uses in various applications, such as in the development of new pharmaceuticals .

properties

IUPAC Name

7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-23-14-5-2-12(3-6-14)16(21)11-20-15-10-13(19)4-7-17(15)24-9-8-18(20)22/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZXYEZMNURGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)CCSC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

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